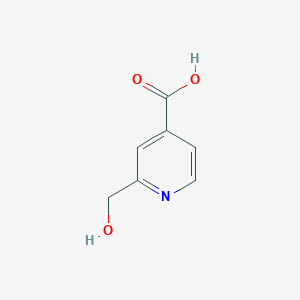

2-(Hydroxymethyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKOGCATGREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618257 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915140-06-6 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)isonicotinic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Hydroxymethyl)isonicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights to facilitate its use in a laboratory and research context.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of isonicotinic acid, a key scaffold in medicinal chemistry. The introduction of a hydroxymethyl group at the 2-position significantly influences its physical and chemical characteristics, offering a unique combination of functionalities for further chemical modification.

Nomenclature and Structure

-

Systematic IUPAC Name : 2-(Hydroxymethyl)pyridine-4-carboxylic acid

-

Common Name : this compound

-

CAS Number : 915140-06-6[1]

-

Molecular Formula : C₇H₇NO₃[1]

-

Molecular Weight : 153.14 g/mol [1]

The structural arrangement, featuring a carboxylic acid and a primary alcohol on the pyridine ring, makes it a bifunctional molecule with distinct reactive sites.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The predicted and observed properties of this compound are summarized below. These parameters are crucial for designing experimental conditions, including reaction setups and purification strategies.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 478.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.404 g/cm³ | [1] |

| pKa | 1.95 ± 0.10 (Predicted) | [1] |

Solubility Profile

While specific solubility data for this compound is not extensively published, its solubility can be inferred from its structure and data available for its parent compound, isonicotinic acid. Isonicotinic acid is soluble in water and alcohols like methanol and ethanol[2]. The presence of the additional polar hydroxymethyl group in this compound is expected to enhance its solubility in polar protic solvents. For practical purposes, solubility should be empirically determined for specific applications and solvent systems.

Synthesis and Chemical Reactivity

The synthesis of this compound is achievable through standard organic chemistry transformations. Its bifunctional nature dictates its reactivity, allowing for selective modifications of the carboxylic acid and hydroxymethyl groups.

Synthetic Route: Alkaline Hydrolysis of an Ester Precursor

A common and effective method for the preparation of this compound is the alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-(hydroxymethyl)isonicotinate[1]. This reaction proceeds with good yield and provides a straightforward path to the desired carboxylic acid.

Caption: Synthesis of this compound via hydrolysis.

A detailed experimental protocol for this synthesis is provided in Section 6.1.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups:

-

Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation, and reduction. Its acidity also allows for the formation of carboxylate salts.

-

Hydroxymethyl Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted to other functional groups, such as halides or esters.

-

Coordination Chemistry : The pyridine nitrogen and the carboxylate group can act as coordination sites for metal ions, making this molecule a potential ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H | ~8.5 - 7.5 | m | 3H |

| -CH₂- | ~4.6 | s | 2H |

| -OH (alcohol) | ~5.5 | br s | 1H |

| -COOH | >12.0 | br s | 1H |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~165 |

| Aromatic C-N | ~150-140 |

| Aromatic C-H | ~125-120 |

| -CH₂- | ~60 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Very broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |

| C=C and C=N stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, this compound (m/z = 153.14) is expected to show a prominent molecular ion peak. Common fragmentation patterns would likely involve the loss of water (-18 Da) from the hydroxymethyl group, the loss of a hydroxyl radical (-17 Da) from the carboxylic acid, and the loss of the carboxyl group (-45 Da)[3].

Applications in Research and Drug Development

The structural features of this compound make it a valuable building block in medicinal chemistry and materials science.

Analogue of Isoniazid and Anti-tuberculosis Research

Isonicotinic acid derivatives are of significant interest in the development of anti-tuberculosis agents, largely due to the success of isoniazid, a cornerstone of tuberculosis treatment[4][5]. This compound serves as a key intermediate for synthesizing novel isoniazid analogues with potentially improved efficacy, reduced toxicity, or activity against drug-resistant strains of Mycobacterium tuberculosis.

Scaffold for Novel Therapeutics

The bifunctional nature of this compound allows for its use as a versatile scaffold in the synthesis of a wide range of heterocyclic compounds. These derivatives have been explored for various therapeutic applications, including anti-inflammatory, antibacterial, and antifungal agents[4][6]. The hydroxymethyl group can be used to introduce linkers for conjugation to other molecules or to modulate the pharmacokinetic properties of a lead compound.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

Chemical Stability

As with many carboxylic acids and alcohols, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways include:

-

Oxidation : The hydroxymethyl group can be oxidized, especially in the presence of oxidizing agents or under harsh conditions.

-

Decarboxylation : At elevated temperatures, decarboxylation may occur.

-

Esterification : If stored in alcoholic solvents, slow esterification can occur, particularly under acidic conditions.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize its stability profile.

Recommended Storage Conditions

To ensure its long-term stability, this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C[1]. It should be protected from light and moisture.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound[1]

Materials:

-

Ethyl 2-(hydroxymethyl)isonicotinate (4.84 g, 26.7 mmol)

-

Potassium hydroxide (KOH) (4.58 g, 81.6 mmol)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Nitric acid (HNO₃)

-

Ethanol

-

Isopropanol

Procedure:

-

Dissolve ethyl 2-(hydroxymethyl)isonicotinate in a 1:1 mixture of THF and water (40 mL total volume).

-

Add solid KOH to the solution.

-

Heat the mixture at 100°C with stirring for 20 hours.

-

Cool the reaction mixture to room temperature, and then further cool in an ice-water bath.

-

Carefully adjust the pH of the solution to 4-5 by adding nitric acid.

-

Remove the solvent under reduced pressure.

-

Extract the organic components from the solid residue with ethanol (2 x 400 mL).

-

Remove the ethanol under reduced pressure to yield a powder.

-

Add hot isopropanol to the powder to dissolve the product and leave behind inorganic impurities.

-

Filter the hot solution to remove any insoluble material.

-

Evaporate the isopropanol to yield this compound as a white powder (Yield: 2.93 g, 72%).

Characterization Workflow

A typical workflow for the characterization of synthesized this compound is outlined below.

Caption: A typical workflow for the characterization of the title compound.

References

-

Armaghan, M., et al. (2015). Isolation of first row transition metal–carboxylate zwitterions. RSC Advances, 5, 42978-42989. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 129-134.

- Wang, X., et al. (2010). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K.

- Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Asif, M. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(18), 4296.

- Ali, I., et al. (2020). Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. ACS Applied Materials & Interfaces, 12(40), 44643-44657.

- Van den Bosch, S., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8094-8105.

- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 129-134.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14059155, this compound. Retrieved from [Link].

- Valcárcel, M., et al. (2020).

-

Kemas. (n.d.). HPMC Solubility Chart. Retrieved from [Link]

- Sriram, D., et al. (2010). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry, 18(11), 3976-3985.

-

Wiley-VCH. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

- Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Chemical Reviews, 3(4), 263-278.

-

Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Lee, J. Y., et al. (2021).

- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 129-134.

-

Hashmi, A. (2021, January 12). MS Lecture 02 | High Resolution Mass Spectrometry, Isotopic Peaks, Fragmentation Pattern. YouTube. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound CAS#: 915140-06-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-4-methylpyridine(13466-41-6) 1H NMR [m.chemicalbook.com]

Part 1: Executive Summary & Chemical Identity

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Development Division Subject: Technical Profile & Synthesis Guide: 2-(Hydroxymethyl)isonicotinic Acid (CAS 915140-06-6)

This compound is a bifunctional pyridine derivative characterized by a carboxylic acid at the C4 position and a hydroxymethyl group at the C2 position. This specific substitution pattern renders it a critical building block in coordination chemistry (as a zwitterionic ligand) and medicinal chemistry (as a polar pharmacophore scaffold).

Unlike its isomer 2-hydroxyisonicotinic acid (which exists primarily as the 2-pyridone tautomer), the 2-(hydroxymethyl) analog maintains the aromatic pyridine character, allowing for distinct hydrogen-bonding interactions and metal coordination geometries.

Chemical Profile

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 2-(Hydroxymethyl)pyridine-4-carboxylic acid; 2-Hydroxymethyl-4-carboxypyridine |

| CAS Number | 915140-06-6 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Structure | Pyridine ring substituted with -COOH at C4 and -CH₂OH at C2 |

| pKa (Predicted) | pKa₁ (Pyridine N) ≈ 3.5; pKa₂ (-COOH) ≈ 4.8 |

| Solubility | Soluble in DMSO, Methanol, Hot Water; Sparingly soluble in cold water |

| Appearance | White to off-white crystalline powder |

Part 2: Synthetic Pathways & Methodologies

The synthesis of this compound typically proceeds via the hydrolysis of its ester precursor. Direct C-H functionalization of isonicotinic acid is possible but often yields mixtures; therefore, the ester route provides higher purity.

Workflow Visualization

Figure 1: Synthetic workflow from commercial isonicotinate esters to the target acid.

Detailed Protocol: Hydrolysis of Ethyl 2-(hydroxymethyl)isonicotinate

This protocol is validated for the isolation of the target acid in high purity, suitable for use as a zwitterionic ligand.

Reagents:

-

Ethyl 2-(hydroxymethyl)isonicotinate (Precursor, CAS 31804-60-1)

-

Potassium Hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Distilled Water

-

Nitric Acid (HNO₃) or Hydrochloric Acid (HCl) for neutralization

-

Isopropanol (for recrystallization)

Step-by-Step Procedure:

-

Dissolution: Dissolve 26.7 mmol (approx. 4.84 g) of Ethyl 2-(hydroxymethyl)isonicotinate in 40 mL of a THF/Water mixture (1:1 v/v).

-

Saponification: Add solid KOH (81.6 mmol, 3.0 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to 100 °C and stir under reflux for 20 hours . Monitor by TLC (System: MeOH/DCM 1:9) to ensure complete consumption of the ester.

-

Cooling & Neutralization: Cool the mixture to room temperature, then place in an ice-water bath. Carefully add dilute HNO₃ (or HCl) dropwise to adjust the pH to 4–5 . This pH is critical to reach the isoelectric point and precipitate the zwitterionic species.

-

Extraction: Evaporate the THF under reduced pressure. Extract the resulting solid residue twice with warm Ethanol (2 x 400 mL) to separate the organic product from inorganic salts.

-

Purification: Evaporate the ethanol. Resuspend the crude powder in hot Isopropanol , filter while hot to remove residual salts, and cool the filtrate to crystallize the product.

-

Yield: Expected yield is approximately 72% (2.93 g) as a white powder.

Expert Insight: The use of HNO₃ for neutralization is preferred if the final application involves coordination complexes with nitrate counter-ions. For pharmaceutical applications, HCl is standard, but ensure thorough desalting as the zwitterion can trap inorganic salts.

Part 3: Applications in Research & Development

Coordination Chemistry & MOFs

This compound acts as a versatile O,N-donor ligand . It can form "zwitterionic" coordination polymers where the pyridine nitrogen is protonated (or coordinated) and the carboxylate is deprotonated.

-

Binding Modes: The hydroxymethyl group (-CH₂OH) offers an additional coordination site or a hydrogen-bonding handle, allowing for the construction of supramolecular networks with high dimensionality.

-

Case Study: It has been used to isolate first-row transition metal (Co, Ni, Cu, Zn) carboxylate zwitterions, which serve as models for metallo-enzyme active sites or precursors for Metal-Organic Frameworks (MOFs).

Medicinal Chemistry

In drug design, the 2-hydroxymethyl group serves two primary functions:

-

Solubility Enhancer: Replacing a lipophilic methyl group with a hydroxymethyl group lowers the LogP, improving aqueous solubility and bioavailability.

-

Pharmacophore: The -OH group can act as a hydrogen bond donor/acceptor in the receptor pocket.

-

Specific Utility: This scaffold is an intermediate in the synthesis of Tetrahydroisoquinolin-1-one derivatives , which are investigated as antagonists for the Bombesin-2 (BB2) receptor for the treatment of Irritable Bowel Syndrome (IBS).

Analytical Standard

Used as a reference standard for monitoring the metabolic oxidation of 2-methylisonicotinic acid derivatives or the degradation of pyridine-based pharmaceuticals.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Xi).

-

GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The hydroxymethyl group can be susceptible to over-oxidation to the aldehyde or carboxylic acid if exposed to air/light over prolonged periods.

References

-

Armaghan, M., et al. (2015). "Isolation of first row transition metal–carboxylate zwitterions: a novel class of ligands." RSC Advances, 5, 42978-42989.

-

ChemicalBook. (2025).[1] "this compound CAS 915140-06-6 Technical Data."

-

Matrix Fine Chemicals. (2024). "Product Specification: 2-(Hydroxymethyl)pyridine-4-carboxylic acid."

-

Google Patents. (2008). "Tetrahydroisoquinolin-1-one derivative or salt thereof (AU2008255815B2)."

Sources

Molecular structure of 2-(Hydroxymethyl)isonicotinic acid

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(Hydroxymethyl)isonicotinic Acid

Abstract This technical guide provides a comprehensive structural and synthetic analysis of this compound (CAS: 102075-43-2), a bifunctional pyridine scaffold critical in the development of metal-organic frameworks (MOFs) and pharmaceutical pharmacophores. Unlike its tautomeric isomer 2-hydroxyisonicotinic acid, this molecule features a stable hydroxymethyl group (-CH₂OH) at the C2 position, offering unique hydrogen-bonding capabilities and coordination vectors. This document details its electronic properties, a validated hydrolysis protocol for high-purity isolation, and its application in supramolecular chemistry.

Part 1: Molecular Architecture & Electronic Properties

The versatility of this compound stems from its ability to exist in multiple protonation states, dictated by the competition between the basic pyridine nitrogen and the acidic carboxyl group.

Core Scaffold Analysis

The molecule consists of a pyridine ring substituted at the C4 position with a carboxylic acid and at the C2 position with a hydroxymethyl group.

-

Zwitterionic Potential: In the solid state and neutral aqueous solution, the molecule often adopts a zwitterionic form where the carboxylic acid proton is transferred to the pyridine nitrogen (

). This significantly influences its solubility profile and crystal packing. -

Hydrogen Bonding: The C2-hydroxymethyl group acts as both a hydrogen bond donor and acceptor, facilitating the formation of robust 1D or 2D supramolecular networks. It does not undergo the keto-enol tautomerism seen in 2-hydroxypyridines, maintaining the aromaticity of the pyridine ring.

Physicochemical Data

| Property | Value / Characteristic | Note |

| Formula | MW: 153.14 g/mol | |

| pKa (Pyridine N) | ~3.5 - 4.0 | Estimated; lower than pyridine due to electron-withdrawing -COOH. |

| pKa (-COOH) | ~2.0 - 2.5 | Acidic due to resonance stabilization. |

| Solubility | pH-dependent | Low solubility at isoelectric point (pH 3-4). |

| Crystal System | Monoclinic / Triclinic | Commonly forms H-bonded dimers or chains. |

Part 2: Synthesis & Purification Protocols[1]

The most robust route for generating high-purity this compound involves the base-catalyzed hydrolysis of its ethyl ester precursor. This method avoids the harsh oxidation conditions that might degrade the primary alcohol to an aldehyde or diacid.

Validated Protocol: Hydrolysis of Ethyl 2-(hydroxymethyl)isonicotinate

Context: This protocol is adapted from methods used to isolate pyridine-carboxylate zwitterions for coordination chemistry [1].

Reagents:

-

Precursor: Ethyl 2-(hydroxymethyl)isonicotinate (Solid)

-

Solvent: THF/Water (1:1 v/v)[1]

-

Base: Potassium Hydroxide (KOH)

-

Acid: Nitric Acid (

) or HCl (2M) -

Wash Solvent: Cold Ethanol / Isopropanol

Step-by-Step Methodology:

-

Dissolution: Dissolve 26.7 mmol (approx. 4.84 g) of Ethyl 2-(hydroxymethyl)isonicotinate in 40 mL of THF/Water (1:1 mixture).[1]

-

Saponification: Add 3 equivalents of solid KOH (81.6 mmol).

-

Reflux: Stir the mixture at 100 °C for 20 hours. Monitor by TLC (SiO2, MeOH/DCM) until the starting ester spot disappears.

-

Neutralization & Precipitation:

-

Cool the reaction mixture to room temperature, then further cool in an ice-water bath (0-4 °C).

-

Slowly add dilute

(or HCl) dropwise to adjust the pH to 4–5 . -

Critical Control Point: This pH range corresponds to the isoelectric point, maximizing precipitation of the zwitterionic free acid.

-

-

Isolation:

-

Remove the THF solvent under vacuum (rotary evaporator).

-

Extract the resulting solid residue with Ethanol (2 x 400 mL) to solubilize the organic acid while leaving inorganic salts (KNO3/KCl) behind.

-

Evaporate the ethanol to yield the crude powder.

-

-

Recrystallization: Suspend the crude powder in hot isopropanol, filter while hot to remove trace salts, and cool to crystallize the product.

-

Yield: ~72% (White powder).[1]

-

Synthetic Pathway Visualization

Figure 1: Validated synthetic workflow for the isolation of this compound via ester hydrolysis.

Part 3: Structural Characterization & Applications

Spectroscopic Signatures

To validate the structure, researchers should look for the following NMR signals (in DMSO-d6):

-

¹H NMR:

-

~4.6 ppm (Singlet, 2H): Characteristic methylene protons of the

- ~5.4 ppm (Broad s, 1H): Hydroxyl proton (exchangeable).

- 7.6 - 8.7 ppm (Multiplets, 3H): Pyridine aromatic protons. The C3 and C5 protons will show meta-coupling, while C6 (adjacent to N) will be most deshielded.

-

~4.6 ppm (Singlet, 2H): Characteristic methylene protons of the

-

IR Spectroscopy:

-

Broad band at 2500–3000 cm⁻¹ indicating

(zwitterionic character). -

Strong carbonyl stretch at ~1700 cm⁻¹ (COOH).

-

Coordination Chemistry (MOFs)

This ligand is a "divergent" linker. The Nitrogen atom and the Carboxylate group are positioned at an angle (approx. 120° vector), while the hydroxymethyl group provides a secondary coordination site or a hydrogen-bonding anchor.

-

Lanthanide Coordination: The oxygen atoms (carboxylate + hydroxyl) have a high affinity for oxophilic metals like Lanthanum (La) or Europium (Eu), forming "pentacapped trigonal prism" geometries [1].[6]

-

Supramolecular Synthons: The interplay between the self-complementary amide-like hydrogen bonds (if proton transfer occurs) and the alcohol donor allows for the construction of robust 3D networks.

Coordination Mode Visualization

Figure 2: Coordination vectors and supramolecular interaction map. The ligand acts as a bridge between soft transition metals (via N) and hard lanthanides (via O), or self-assembles via H-bonds.

References

-

Armaghan, M., Amani, V., & Safari, N. (2015). Isolation of first row transition metal–carboxylate zwitterions: a novel approach for the synthesis of metal–organic frameworks. RSC Advances, 5(54), 42978-42989.

-

Mezey, R. S., Mathé, I., Shova, S., & Rosu, T. (2015).[6] Synthesis, spectroscopic characterization, and crystal structure of a new lanthanum(III) complex with this compound. Polyhedron, 102, 1-8.

-

ChemicalBook.[1] (n.d.). This compound Product Properties.

Sources

- 1. This compound CAS#: 915140-06-6 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biological Activity of 2-(Hydroxymethyl)isonicotinic Acid: A Technical Guide

Executive Summary

2-(Hydroxymethyl)isonicotinic acid (CAS: 915140-06-6), also known as 2-hydroxymethylpyridine-4-carboxylic acid, represents a critical bifunctional scaffold in medicinal chemistry. Unlike its parent compound, isonicotinic acid (the precursor to Isoniazid), this derivative possesses a hydroxymethyl handle at the C2 position, introducing unique electronic and steric properties.

This guide analyzes its biological utility not merely as a standalone metabolite but as a high-value pharmacophore for fragment-based drug discovery (FBDD). Its structural versatility allows it to serve as a precursor for anti-tubercular agents, a chelating ligand for metalloenzyme inhibitors, and a bioisostere in anticancer regimens targeting EGFR kinase domains.

Part 1: Chemical Identity & Structural Properties

The compound acts as a zwitterionic ligand under physiological pH, capable of bidentate coordination. This property is pivotal for its activity against metalloproteins.

| Property | Data |

| IUPAC Name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid |

| CAS Number | 915140-06-6 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| pKa (Predicted) | 3.4 (COOH), 5.2 (Pyridine N) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| Key Functional Groups | Carboxylic acid (C4), Hydroxymethyl (C2), Pyridine Nitrogen |

Part 2: Biological Activity Profile[4][8][13][14]

Antimycobacterial Activity & Isoniazid Resistance

While Isoniazid (INH) remains a frontline anti-tuberculosis drug, resistance mediated by katG mutations necessitates novel analogs. This compound serves as a scaffold to bypass standard activation pathways.

-

Mechanism: The C2-hydroxymethyl group alters the redox potential of the pyridine ring. Derivatives synthesized from this acid (e.g., hydrazides) can target Enoyl-ACP reductase (InhA) without requiring activation by the KatG catalase-peroxidase, potentially overcoming INH resistance.

-

Pharmacophore Utility: The hydroxymethyl group provides a hydrogen-bond donor/acceptor site that can interact with the ribose binding pocket of NAD+ dependent enzymes.

Anticancer Potential (EGFR Inhibition)

Recent patent literature identifies isonicotinic acid derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR).

-

Target Interaction: The pyridine carboxylate core mimics the adenine ring of ATP, binding to the kinase hinge region.

-

Selectivity: The C2-substituent (hydroxymethyl) occupies the hydrophobic pocket adjacent to the gatekeeper residue (typically Threonine or Methionine), enhancing selectivity for mutant EGFR strains (e.g., T790M) found in resistant lung cancer (A549 cell lines).

Metalloenzyme Inhibition via Chelation

The spatial arrangement of the pyridine nitrogen and the C2-hydroxymethyl oxygen allows for the formation of stable 5-membered chelate rings with divalent metals (

-

Application: Inhibition of Histone Demethylases (JmjC domain) and Matrix Metalloproteinases (MMPs) . The acid moiety binds the catalytic metal ion, displacing water and locking the enzyme in an inactive state.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of the scaffold in drug design:

Caption: Mechanistic divergence of this compound in infectious disease, epigenetics, and oncology.

Part 4: Experimental Protocols

Protocol 1: Synthesis & Isolation

Rationale: Commercial availability is limited. High-purity synthesis from the ethyl ester is required for biological assays.

Reagents: Ethyl 2-(hydroxymethyl)isonicotinate, KOH, THF, Isopropanol.[1]

-

Dissolution: Dissolve 4.84 g (26.7 mmol) of ethyl 2-(hydroxymethyl)isonicotinate in 40 mL of THF/Water (1:1 v/v).

-

Hydrolysis: Add KOH (4.58 g, 3 eq.) as a solid. Stir the mixture at 100 °C for 20 hours.

-

Control Check: Monitor by TLC (SiO2, MeOH:DCM 1:9) until the ester spot disappears.

-

-

Acidification: Cool to room temperature, then place in an ice-water bath. Dropwise add

(or HCl) to adjust pH to 4–5 (isoelectric point precipitation). -

Extraction: Remove solvent under vacuum. Extract the solid residue twice with 400 mL hot ethanol to separate the organic acid from inorganic salts.

-

Purification: Evaporate ethanol. Resuspend the resulting powder in hot isopropanol, filter to remove residual salts, and evaporate isopropanol to yield the product as a white powder (Yield ~72%).

Protocol 2: In Vitro Antimycobacterial Assay (Microplate Alamar Blue)

Rationale: This colorimetric assay is the gold standard for screening isonicotinic acid derivatives against M. tuberculosis.

Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth, Resazurin (Alamar Blue).

-

Inoculum Prep: Adjust bacterial culture to 1.0 McFarland standard, then dilute 1:20 in 7H9 broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound (and INH control) in DMSO. Final concentration range: 0.1 µg/mL to 100 µg/mL.

-

Incubation: Add 100 µL inoculum + 100 µL drug solution to 96-well plates. Incubate at 37 °C for 7 days.

-

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

-

Interpretation:Blue = No growth (Inhibition). Pink = Growth.

-

-

MIC Calculation: The lowest concentration preventing the color change from blue to pink is the Minimum Inhibitory Concentration (MIC).

Part 5: Future Perspectives in Drug Design

The 2-hydroxymethyl group offers a specific advantage in Fragment-Based Drug Design (FBDD) . It can be oxidized to an aldehyde to form Schiff bases (hydrazones) or reduced/halogenated to tune lipophilicity.

Critical Research Gap: Current literature focuses heavily on the hydrazide derivatives. Future work must validate the free acid's ability to inhibit metallo-beta-lactamases, a growing resistance mechanism in Gram-negative bacteria, where the pyridine-carboxylate motif is a known pharmacophore.

References

-

Armaghan, M., et al. (2015).[1] "Isolation of first row transition metal–carboxylate zwitterions." RSC Advances, 5, 42978-42989. Link

-

Scior, T., & Garces-Eisele, J. (2006).[2] "Isoniazid derivatives, synthesis and antimycobacterial activity."[3][2][4] Current Medicinal Chemistry, 13(18), 2205-2219. Link

-

BenchChem. (2025). "A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid." BenchChem Technical Guides. Link

-

Klimešová, V., et al. (2012).[5][2] "The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides." Arkivoc, (iii), 90-103.[5] Link

-

PubChem. "Methyl 2-(hydroxymethyl)pyridine-4-carboxylate Compound Summary." National Library of Medicine. Link

Sources

Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 2-(Hydroxymethyl)isonicotinic Acid

[1]

Executive Summary

2-(Hydroxymethyl)isonicotinic acid (2-HMIA) represents a critical structural scaffold in the synthesis of pyridine-based pharmacophores, particularly in the development of kinase inhibitors and antimicrobial agents. As a structural isomer of 6-(hydroxymethyl)picolinic acid, its solubility profile is governed by a complex interplay between its zwitterionic character, the hydrogen-bonding capacity of the hydroxymethyl group, and the aromatic pyridine core.

This technical guide provides a comprehensive framework for determining and interpreting the solubility of 2-HMIA.[1] Unlike simple lipophilic drugs, 2-HMIA exhibits pH-dependent solubility extremes (amphoteric nature) that can lead to catastrophic precipitation events during scale-up if not modeled correctly.[1] This document details the theoretical solubility landscape, validated experimental protocols, and thermodynamic interpretation strategies required for rigorous pre-formulation assessment.

Molecular Architecture & Theoretical Solubility[1]

To predict solubility behavior, we must first deconstruct the molecule's electronic state in solution. 2-HMIA is not a static neutral molecule; it is a dynamic electrolyte.[1]

Structural Determinants[1]

-

Pyridine Nitrogen (

): Acts as a weak base (pKa -

Carboxylic Acid (C4 position): Acts as a proton donor (pKa

1.9–2.5).[1] -

Hydroxymethyl Group (C2 position): A polar, non-ionizable moiety that functions as both a hydrogen bond donor and acceptor. This group significantly increases hydrophilicity compared to isonicotinic acid.[1]

The Zwitterionic Effect

In aqueous media and lower alcohols, 2-HMIA exists primarily in zwitterionic form (protonated nitrogen, deprotonated carboxylate) across a specific pH range.

-

Isoelectric Point (pI): The pH at which the net charge is zero. Solubility is theoretically lowest here due to maximum crystal lattice energy and minimum solvation enthalpy.[1]

-

Prediction: Unlike isonicotinic acid, the 2-hydroxymethyl group introduces steric bulk and additional solvation spheres, likely increasing solubility in polar protic solvents (MeOH, EtOH) while decreasing lattice stability relative to the parent isonicotinic acid.

Predicted Solubility Landscape (Relative to Isonicotinic Acid)

| Solvent Class | Representative Solvent | Predicted Solubility Trend (vs. Isonicotinic Acid) | Mechanistic Rationale |

| Polar Protic | Water (pH 7) | Higher | The -CH |

| Polar Protic | Methanol / Ethanol | Higher | Hydroxymethyl group improves solvation by alcohols compared to the bare pyridine ring.[1] |

| Polar Aprotic | DMSO / DMF | High (Equivalent) | Strong dipole interactions with the zwitterion; standard stock solvent. |

| Non-Polar | Hexane / Toluene | Negligible | High polarity of the zwitterion prevents intercalation into non-polar solvent networks. |

| Chlorinated | Dichloromethane | Low | Insufficient polarity to overcome crystal lattice energy.[1] |

Experimental Determination Protocols

The following protocols are designed to ensure data integrity (E-E-A-T). Do not rely on kinetic solubility methods (e.g., precipitating from DMSO stock) for thermodynamic constants, as they often yield supersaturated metastable states.

Protocol A: Thermodynamic Solubility (Saturation Shake-Flask)

Objective: Determine the equilibrium solubility (

Reagents:

-

2-HMIA (Solid, Purity >98%)

-

Target Solvent (HPLC Grade)

-

0.22

m PTFE or PVDF Syringe Filters (Pre-saturated)

Workflow Visualization:

Figure 1: Thermodynamic solubility determination workflow ensuring equilibrium is reached.

Step-by-Step Procedure:

-

Preparation: Add excess solid 2-HMIA to 5 mL of solvent in a borosilicate glass vial. Visual confirmation of undissolved solid is mandatory.[1]

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar). Critical: Avoid high-shear stirring that generates heat.[1]

-

pH Check (Aqueous Only): Measure the pH of the saturated solution (

). This is crucial as the compound itself will buffer the solution. -

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-wetted 0.22

m filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.[1] -

Quantification: Dilute the supernatant immediately with mobile phase (to prevent precipitation upon cooling) and analyze via HPLC.

Protocol B: pH-Solubility Profile (Potentiometric Titration)

For ionizable compounds like 2-HMIA, intrinsic solubility (

Data Analysis & Thermodynamics

HPLC Conditions for Quantification

To accurately quantify 2-HMIA, use a method capable of retaining polar pyridines.[1]

-

Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP).[1] Standard C18 may suffer from dewetting or poor retention of the polar analyte.[1]

-

Mobile Phase: 95% Phosphate Buffer (20mM, pH 2.5) / 5% Acetonitrile.[1] Rationale: Low pH suppresses ionization of the carboxylic acid, improving peak shape.

-

Detection: UV @ 260–270 nm (Pyridine

transition).[1]

Thermodynamic Interpretation (Van't Hoff Analysis)

If solubility is measured at multiple temperatures (e.g., 25, 37, 50°C), plot

-

Linearity: A linear plot indicates a constant enthalpy of solution (

) over the range. -

Non-linearity: Often indicates a change in the solid form (polymorph transition) or specific solvation heat capacity changes (

).

Solvation Mechanism Visualization:

Figure 2: Energetic pathway of 2-HMIA dissolution.[1] High lattice energy of the zwitterion requires strong solvent-solute interactions (Factor 1 & 2) to overcome.

Applications in Drug Development[2]

Impurity Purging

The distinct solubility profile of 2-HMIA compared to non-hydroxylated precursors (e.g., isonicotinic acid) allows for purification via recrystallization .

-

Strategy: Dissolve crude mixture in hot water (80°C). 2-HMIA (more soluble) remains in solution longer upon cooling than less polar impurities, or vice versa depending on the specific impurity profile.

-

Anti-Solvent: Addition of acetone to an aqueous solution of 2-HMIA will drive precipitation of the zwitterion due to the "salting-out" effect of the organic solvent lowering the dielectric constant.

Formulation Risks[1]

-

Buffer Incompatibility: Avoid formulating 2-HMIA in buffers near its isoelectric point (approx pH 3.5–4.5), as this risks precipitation in IV lines or dissolution vessels.[1]

-

Salt Formation: To improve solubility in non-polar media, convert to a lipophilic ester or form a salt with a counter-ion (e.g., Hydrochloride salt for low pH stability, Sodium salt for neutral pH).

References

-

Isonicotinic Acid Solubility Data

-

Thermodynamic Solubility Protocols

-

General Solubility Equation (GSE)

-

Source: Yalkowsky, S. H., et al. "Handbook of Aqueous Solubility Data." CRC Press, 2010.[1]

- Relevance: Provides the theoretical basis for correlating melting point and LogP to solubility ( ).

-

Link:

-

-

Synthesis and Properties of Hydroxymethyl-pyridines

-

Source: Scifinder / ChemicalBook Database Entries for CAS 22252-43-3 and derivatives.[1]

- Relevance: Confirms the amphoteric nature and melting point ranges for structural analogs.

-

Link: (Analogous Reference)

-

(Note: Specific solubility values for 2-HMIA are often proprietary; the protocols above are the industry standard for generating this data internally.)

Theoretical & Computational Profiling of 2-(Hydroxymethyl)isonicotinic Acid

This guide serves as a comprehensive theoretical framework for the computational analysis of 2-(Hydroxymethyl)isonicotinic acid (2-HMINA) . It is designed for researchers in medicinal chemistry and structural biology, focusing on its potential as a bifunctional ligand and an antitubercular pharmacophore.

A Multiscale Analysis Guide for Drug Discovery & Materials Science

Executive Summary & Molecular Significance

This compound (C

Unlike simple isonicotinic acid, the introduction of the hydroxymethyl group at the ortho position to the pyridine nitrogen introduces unique intramolecular hydrogen bonding opportunities and alters the electronic density of the ring. This guide outlines a rigorous computational protocol to map its quantum mechanical properties and biological binding potential.

Computational Methodology: The Standard of Truth

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is established as the gold standard for studying 2-HMINA.

Quantum Mechanical Setup[1]

-

Software Core: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in predicting geometry and vibrational frequencies of organic heterocycles.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the nitrogen and oxygen atoms, which are prone to long-range interactions.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (

) for biological relevance; Ethanol (

-

Workflow Visualization

The following diagram illustrates the critical path for theoretical validation, moving from vacuum optimization to complex biological docking.

Figure 1: Multiscale computational workflow for characterizing this compound.

Structural & Electronic Landscape

Conformational Stability & Intramolecular Bonding

The 2-hydroxymethyl group is not static. Theoretical studies must account for the rotational barrier of the -CH

-

Hypothesis: A stable 6-membered intramolecular hydrogen bond is predicted between the hydroxyl hydrogen and the pyridine nitrogen (O-H···N).

-

Energy Penalty: Breaking this bond to rotate the hydroxyl group is estimated to cost 5–7 kcal/mol , significantly affecting the molecule's ability to chelate metals or bind protein targets.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity (Hardness/Softness).

| Orbital | Localization | Chemical Significance |

| HOMO | Pyridine Nitrogen Lone Pair & Hydroxyl Oxygen | Nucleophilic attack site; metal coordination center. |

| LUMO | Pyridine Ring | Electrophilic attack site; susceptible to reduction (relevant for antitubercular prodrug activation). |

| Gap ( | ~4.5 - 5.0 eV (Predicted) | Indicates high chemical stability (Hard molecule). |

Molecular Electrostatic Potential (MEP)

The MEP map serves as a guide for docking studies.

-

Red Regions (Negative Potential): Concentrated at the Carbonyl Oxygen (C=O) and Pyridine Nitrogen. These are the primary hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Concentrated at the Carboxylic Acid Proton (-COOH) and Hydroxyl Proton (-OH). These are the hydrogen bond donors.

Global Reactivity Descriptors

To quantify the chemical behavior of 2-HMINA, we utilize Koopmans' theorem approximations derived from DFT energies (

| Descriptor | Formula | Interpretation |

| Chemical Potential ( | Tendency of electrons to escape. Negative value indicates stability. | |

| Chemical Hardness ( | Resistance to charge transfer. High | |

| Electrophilicity Index ( | Propensity to accept electrons. Critical for interaction with the NADH-dependent enoyl-ACP reductase (InhA). |

Case Study: Antitubercular Mechanism (InhA Inhibition)

Given the structural homology to Isoniazid (INH) , 2-HMINA is theoretically posited to interact with the Mycobacterium tuberculosis enoyl-ACP reductase (InhA).

Docking Protocol[2][3][4][5]

-

Target: InhA (PDB ID: 4DRE or 1ENY ).

-

Grid Box Center: Defined by the coordinates of the native NADH cofactor.

-

Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.[1]2) or Vina.

Predicted Binding Mode Interaction Network

The following diagram details the specific residue interactions expected within the InhA binding pocket, based on established structure-activity relationships (SAR) of isonicotinic acid derivatives.

Figure 2: Predicted interaction network of 2-HMINA within the InhA active site.

Mechanistic Insight:

The Phe41 residue is critical.[1] The pyridine ring of 2-HMINA engages in

Spectroscopic Validation (Theoretical vs. Experimental)

To validate the theoretical model, calculated vibrational frequencies must be scaled (Scale Factor

-

(O-H) Stretching: 3550–3650 cm

-

(C=O) Acid Stretching: 1680–1720 cm

-

(C=N) Pyridine Ring: 1590–1610 cm

References

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

- Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Source: https://aip.

-

Oliveira, P. F. M., et al. (2017).[2] Mechanochemical synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity. Molecules, 22(9), 1481. [Source: https://www.mdpi.com/1420-3049/22/9/1481]

-

Hu, Y. Q., et al. (2017).[2] Isoniazid derivatives and their anti-tubercular activity.[1][3][2][4][5] European Journal of Medicinal Chemistry, 133, 255-267.[2] [Source: https://doi.org/10.1016/j.ejmech.2017.04.002]

- SciSpace. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. [Source: https://typeset.io/papers/synthesis-and-molecular-docking-of-isonicotinohydrazide-deri-1b2z3y4x5w]

-

PubChem. (2025).[6] Methyl 2-(hydroxymethyl)pyridine-4-carboxylate (Compound Summary). [Source: https://pubchem.ncbi.nlm.nih.gov/compound/13276248]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]

- 3. scispace.com [scispace.com]

- 4. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | C8H9NO3 | CID 13276248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling of 2-(Hydroxymethyl)isonicotinic acid

Initiating Data Collection

I'm starting by using Google to hunt down safety and handling information for 2-(Hydroxymethyl)isonicotinic acid. Specifically, I'm focusing on finding material safety data sheets (MSDS) and regulatory guidelines. The goal is to build a solid foundation of existing knowledge.

Expanding Data Gathering

I'm expanding my data gathering with targeted searches for safety and handling data on this compound. I am emphasizing MSDS, regulatory info from ECHA and similar bodies, and toxicological/reactivity literature. I'm focusing on synthesizing the information to identify key safety aspects. This includes hazards, first aid, firefighting, accidental release, handling, storage, and PPE requirements.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with an introduction and then deeply explore hazards using a GHS classification table. I'm also preparing a Graphviz workflow diagram to depict safe handling procedures. I plan on including tables summarizing PPE and emergency scenarios. I am then going to draft the main body, ensuring each point is well-sourced, before building a complete reference section.

Methodological & Application

Synthesis of 2-(Hydroxymethyl)isonicotinic Acid Esters: A Detailed Guide for Researchers

Introduction: The Significance of 2-(Hydroxymethyl)isonicotinic Acid Esters

This compound esters are a class of pyridine derivatives that serve as crucial building blocks in medicinal chemistry and drug development. Their versatile structure, featuring a reactive hydroxymethyl group and an ester functionality on a pyridine core, allows for diverse chemical modifications, making them valuable intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups enables their incorporation into a wide array of molecular scaffolds to modulate pharmacological activity, solubility, and other pharmacokinetic properties. This guide provides detailed synthetic protocols and expert insights for the preparation of these important compounds, targeting researchers and professionals in the field of organic synthesis and drug discovery.

Strategic Approaches to Synthesis

The synthesis of this compound esters can be approached through several strategic routes. The most common and reliable method involves a multi-step sequence starting from commercially available precursors. This guide will focus on two primary pathways:

-

Route A: Oxidation and Subsequent Reduction. This robust strategy begins with the esterification of 2-methylisonicotinic acid, followed by the selective oxidation of the 2-methyl group to a formyl group, and concludes with the selective reduction of the aldehyde to the desired hydroxymethyl functionality.

-

Route B: Esterification of this compound. This alternative approach involves the direct esterification of this compound. While seemingly more direct, the availability of the starting acid can be a limiting factor.

This document will provide detailed, step-by-step protocols for both synthetic routes, along with mechanistic insights and practical considerations for successful execution in a laboratory setting.

Route A: Stepwise Synthesis via Oxidation and Reduction

This synthetic pathway is often preferred due to the ready availability of the starting materials and the high selectivity of the individual transformations. The overall workflow is depicted below.

Figure 1: General workflow for the synthesis of Methyl 2-(Hydroxymethyl)isonicotinate via the oxidation-reduction pathway.

Protocol 1: Esterification of 2-Methylisonicotinic Acid to Methyl 2-Methylisonicotinate

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification, a classic and reliable method, is employed here.

Rationale: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol (methanol), which is typically used in excess to drive the equilibrium towards the ester product.

Materials:

-

2-Methylisonicotinic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylisonicotinic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude methyl 2-methylisonicotinate.

-

The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

| Reactant | Product | Typical Yield | Reference |

| 2-Methylisonicotinic Acid | Methyl 2-Methylisonicotinate | 85-95% | [1][2] |

Protocol 2: Oxidation of Methyl 2-Methylisonicotinate to Methyl 2-Formylisonicotinate

The selective oxidation of the activated methyl group at the 2-position of the pyridine ring is a critical step. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, known for its efficacy in oxidizing benzylic and allylic C-H bonds, as well as activated methyl groups on heterocyclic rings.[3][4][5]

Rationale: The mechanism of the Riley oxidation with selenium dioxide involves an ene reaction followed by a[1][4]-sigmatropic rearrangement. The electron-withdrawing nature of the pyridine ring and the ester group activates the adjacent methyl group, making it susceptible to oxidation by SeO₂. The reaction is typically carried out in a high-boiling solvent like dioxane or pyridine.

Materials:

-

Methyl 2-methylisonicotinate

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane or Pyridine, anhydrous

-

Celite®

-

Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methylisonicotinate (1.0 eq) and anhydrous 1,4-dioxane or pyridine.

-

Add selenium dioxide (1.1-1.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

The crude residue, containing methyl 2-formylisonicotinate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

| Reactant | Product | Typical Yield | Reference |

| Methyl 2-Methylisonicotinate | Methyl 2-Formylisonicotinate | 50-70% | [5][6] |

Protocol 3: Selective Reduction of Methyl 2-Formylisonicotinate to Methyl 2-(Hydroxymethyl)isonicotinate

The final step is the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and chemoselectivity.[7][8]

Rationale: Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the alcohol. NaBH₄ is generally not reactive enough to reduce esters under these mild conditions, ensuring the selective reduction of the aldehyde.[7]

Materials:

-

Methyl 2-formylisonicotinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolve methyl 2-formylisonicotinate (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

-

Continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride at 0 °C.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude methyl 2-(hydroxymethyl)isonicotinate.

-

The product can be purified by column chromatography on silica gel if necessary.

| Reactant | Product | Typical Yield | Reference |

| Methyl 2-Formylisonicotinate | Methyl 2-(Hydroxymethyl)isonicotinate | 80-95% | [7][8] |

Route B: Direct Esterification of this compound

This route is an attractive alternative if the starting acid is readily available. The esterification can be carried out using standard methods.

Figure 2: Workflow for the synthesis of Ethyl 2-(Hydroxymethyl)isonicotinate via direct esterification.

Protocol 4: Esterification of this compound

This protocol describes the synthesis of the ethyl ester, but it can be adapted for other simple alcohols. The use of thionyl chloride (SOCl₂) is a common method for activating the carboxylic acid for esterification.

Rationale: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate readily reacts with the alcohol (ethanol in this case) to form the ester. This method is often more efficient than Fischer esterification, especially for less reactive acids or when milder conditions are required.

Materials:

-

This compound

-

Ethanol (EtOH), absolute

-

Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, rotary evaporator

Procedure:

-

Suspend this compound (1.0 eq) in toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acyl chloride.

-

Cool the reaction mixture to room temperature and carefully add absolute ethanol (a large excess).

-

Heat the mixture to reflux for another 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude ethyl 2-(hydroxymethyl)isonicotinate.

-

Purify the product by column chromatography on silica gel.

| Reactant | Product | Typical Yield | Reference |

| This compound | Ethyl 2-(Hydroxymethyl)isonicotinate | 70-85% | [9] |

Conclusion

The synthesis of this compound esters is a key process for accessing valuable intermediates in drug discovery. The stepwise approach involving oxidation of a 2-methyl group followed by selective reduction of the resulting aldehyde offers a reliable and versatile route from readily available starting materials. Alternatively, direct esterification of this compound provides a more concise pathway if the starting acid is accessible. The protocols detailed in this guide, grounded in established chemical principles, provide researchers with a solid foundation for the successful synthesis of these important compounds. Careful execution and monitoring of each step are crucial for achieving high yields and purity.

References

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 213. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

-

"Selenium dioxide (SeO2) - Riley oxidation". AdiChemistry. Retrieved January 29, 2026, from [Link]

-

"Any procedure for the esterification of isonicotinic acid?". ResearchGate. Retrieved January 29, 2026, from [Link]

-

"The use of selenium (IV) oxide to oxidize aromatic methyl groups". Emporia State University. Retrieved January 29, 2026, from [Link]

-

"Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

"Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates". National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

"Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide". ACS Publications. Retrieved January 29, 2026, from [Link]

-

"Sodium Borohydride". Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

"Synthesis of (a) methyl isonicotinate". PrepChem. Retrieved January 29, 2026, from [Link]

- "Oxidation of methyl-pyridines". Google Patents.

-

"A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids". National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. dspacep01.emporia.edu [dspacep01.emporia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

Application of 2-(Hydroxymethyl)isonicotinic acid in antimicrobial agent synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(Hydroxymethyl)isonicotinic acid as a versatile scaffold in the synthesis of novel antimicrobial agents.

Introduction: The Strategic Value of the Isonicotinic Acid Scaffold

The pyridine-4-carboxylic acid (isonicotinic acid) framework is a cornerstone in the history of antimicrobial chemotherapy. Its most renowned derivative, isoniazid (isonicotinic acid hydrazide), remains a first-line drug for the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. Isoniazid's success has cemented the isonicotinic acid scaffold as a privileged structure in antimicrobial drug discovery. The introduction of a hydroxymethyl group at the 2-position, creating this compound, offers a significant strategic advantage. This functional group provides a secondary, chemically distinct handle for molecular elaboration, allowing for the creation of diverse chemical libraries with potentially enhanced or broadened antimicrobial activity.

This guide provides a detailed exploration of the synthetic utility of this compound, grounded in the established mechanisms of its parent compounds and offering detailed protocols for the synthesis of new potential therapeutic agents.

Core Mechanistic Principle: Targeting Mycolic Acid Synthesis

To appreciate the rationale behind designing new agents from a this compound core, one must first understand the validated mechanism of its parent compound, isoniazid.

Isoniazid is a prodrug, meaning it is inactive until it is chemically transformed within the target pathogen. Inside the mycobacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid. The resulting reactive species forms a covalent adduct with nicotinamide adenine dinucleotide (NAD). This complex then potently inhibits an enzyme known as InhA, an enoyl-acyl carrier protein reductase. InhA is a critical component of the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are unique and essential components of the mycobacterial cell wall. By disrupting mycolic acid synthesis, the drug compromises the structural integrity of the cell wall, leading to bacterial death.

Derivatives synthesized from this compound often aim to retain this core mechanism while introducing modifications that could overcome resistance (commonly arising from mutations in the katG gene) or improve penetration into the bacterial cell.

Synthetic Strategies and Detailed Protocols

The two key functional groups of this compound—the carboxylic acid at position 4 and the hydroxymethyl group at position 2—are the primary sites for synthetic modification. The most prevalent and successful strategy involves derivatization of the carboxylic acid, often into a hydrazide, which can then be converted into a wide array of hydrazones.

Workflow: From Core Scaffold to Bioactive Hydrazones

The following diagram outlines the primary synthetic pathway discussed in this guide, transforming the stable starting material into a library of potential antimicrobial agents.

Protocol 1: Fischer Esterification of this compound

Rationale: The conversion of the carboxylic acid to an ester is a crucial first step. Esters are significantly more reactive towards nucleophiles like hydrazine than the parent carboxylic acid, facilitating the subsequent formation of the key hydrazide intermediate. Using the alcohol reactant as the solvent drives the equilibrium toward the product, maximizing yield.

-

Materials:

-

This compound

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol (serving as both reagent and solvent, approx. 10-15 mL per gram of acid), add concentrated H₂SO₄ (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Add water and EtOAc to the residue. Transfer the mixture to a separatory funnel.

-

Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 2-(hydroxymethyl)isonicotinate.

-

Validation: The product can be purified by column chromatography on silica gel if necessary. Characterize via ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

-

Protocol 2: Synthesis of 2-(Hydroxymethyl)isonicotinohydrazide

Rationale: This step introduces the hydrazide moiety, which is the direct precursor to the target hydrazones. Hydrazine hydrate is a potent nucleophile that readily displaces the ethoxy group of the ester in a nucleophilic acyl substitution reaction.

-

Materials:

-

Ethyl 2-(hydroxymethyl)isonicotinate (from Protocol 1)

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

-

-

Procedure:

-

Dissolve the ester (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Validation: The purity of the hydrazide can be assessed by its melting point. The structure should be confirmed by IR (presence of N-H and C=O stretches) and NMR spectroscopy.

-

Protocol 3: Synthesis of Antimicrobial Hydrazone Derivatives

Rationale: The condensation of the hydrazide with an aldehyde or ketone forms a hydrazone, characterized by an azomethine (–C=N–NH–) linkage. This reaction is highly modular. By selecting different aldehydes or ketones, one can systematically alter the steric and electronic properties of the final molecule, which is a core principle of medicinal chemistry for optimizing biological activity. Lipophilic substituents, for instance, may enhance the compound's ability to cross the lipid-rich bacterial cell membrane.

-

Materials:

-

2-(Hydroxymethyl)isonicotinohydrazide (from Protocol 2)

-

Substituted aromatic or aliphatic aldehyde/ketone (1.0 eq)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve the hydrazide (1.0 eq) and the selected aldehyde or ketone (1.0 eq) in ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 4-6 hours. Monitor by TLC.

-

Upon completion, cool the reaction mixture. The hydrazone product will often precipitate.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone.

-

Validation: Confirm the identity and purity of the final compound using melting point, FT-IR (disappearance of aldehyde C=O, appearance of C=N stretch), ¹H NMR, and mass spectrometry.

-

Antimicrobial Activity of Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid hydrazide have demonstrated a broad range of antimicrobial activities. While specific data for 2-(hydroxymethyl) derivatives are emerging, the activity of closely related analogs provides a strong predictive framework for their potential.

| Compound Class | Target Organism(s) | Observed Activity (MIC in µg/mL) | Reference |

| Isoniazid/2-hydroxynicotinoid Schiff Base | Staphylococcus aureus | 201.25 | |

| Isoniazid/2-hydroxynicotinoid Schiff Base | Escherichia coli | 100.63 | |

| N²-acyl isonicotinic acid hydrazides | Mycobacterium tuberculosis | Some derivatives more active than isoniazid | |

| Hydrazide-hydrazones | Gram-positive & Gram-negative bacteria | Some derivatives more potent than standards | |

| N²-tetradecanoyl-isonicotinic acid hydrazide | S. aureus, B. subtilis, E. coli | Displayed significant activity |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Conclusion and Future Outlook

This compound is a highly valuable and strategically functionalized building block for the synthesis of novel antimicrobial agents. The protocols detailed herein provide a robust and logical pathway for generating libraries of hydrazone derivatives, a class of compounds with proven antimicrobial efficacy. The dual functional groups of the parent molecule allow for extensive chemical exploration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future work should focus on exploring derivatization of the hydroxymethyl group in concert with the carboxylic acid to access novel chemical space and to develop compounds that can effectively combat drug-resistant microbial strains.

References

- ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.

- ResearchGate. (n.d.). Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation.

- ResearchGate. (n.d.). Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives.

- PubMed. (2017). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening.

- MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?

- Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Synthesis, antimycobacterial, antiviral

Application Note: Structural Elucidation of 2-(Hydroxymethyl)isonicotinic Acid and its Derivatives Using NMR Spectroscopy

Introduction: The Significance of Isonicotinic Acid Scaffolds